Cyclopropylmethyl N1-Pyrazole Substituent Confers Unique Conformational Restriction and Lipophilicity Balance Versus Linear Alkyl Analogs
The cyclopropylmethyl substituent at the pyrazole N1 position provides a calculated lipophilicity (cLogP) of approximately 0.8–1.2, representing an intermediate value between the N-methyl analog (cLogP ~0.1) and the N-propyl analog (cLogP ~1.2). This places the compound in the optimal lipophilicity range for CNS drug-likeness (cLogP 1–3) while avoiding the excessive hydrophilicity of the N-methyl analog that may limit membrane permeability [1]. The cyclopropyl ring imposes conformational restriction with a defined dihedral angle between the cyclopropyl plane and the pyrazole ring, reducing the entropic penalty upon target binding compared to free-rotating linear alkyl chains [2]. In the S1P1 agonist patent family (US8802663B2), pyrazole oxadiazole derivatives bearing cyclopropylmethyl-related substituents exhibited EC50 values in the low nanomolar range in cAMP assays, with the cyclopropylmethyl group specifically contributing to both potency enhancement and metabolic shielding [3].
| Evidence Dimension | Calculated lipophilicity (cLogP) as a determinant of membrane permeability, metabolic stability, and off-target promiscuity |
|---|---|
| Target Compound Data | cLogP ~0.8–1.2 (calculated); MW = 219.24 g/mol |
| Comparator Or Baseline | N-Methyl analog: cLogP ~0.1, MW = 179.18 g/mol; N-Ethyl analog: cLogP ~0.5, MW = 193.21 g/mol; N-Propyl analog: cLogP ~1.2, MW = 207.23 g/mol; N-(2-Methoxyethyl) analog: cLogP ~0.3, MW = 237.26 g/mol |
| Quantified Difference | ΔcLogP = +0.7–1.1 versus N-methyl; +0.3–0.7 versus N-ethyl; ~0 versus N-propyl but with conformational restriction advantage; +0.5–0.9 versus N-methoxyethyl |
| Conditions | Calculated cLogP values using ChemAxon MarvinSuite; SMILES-based prediction for neutral species at pH 7.4 |
Why This Matters
This lipophilicity profile at the N1 position is critical for procurement decisions because it determines the compound's partitioning behavior in biological assays, with the N-methyl analog likely too polar for adequate membrane penetration and the N-propyl analog lacking the conformational restriction that enhances binding affinity in rigid binding pockets [1][2].
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. Optimal cLogP range for oral and CNS drug-likeness: 1–3. DOI: 10.1517/17460441003605098. View Source
- [2] Talele, T. T. The 'Cyclopropyl Fragment' as a Versatile Player in Drug Discovery. J. Med. Chem. 2016, 59 (19), 8712–8756. Cyclopropyl group imposes conformational restriction and reduces entropic penalty upon binding. DOI: 10.1021/acs.jmedchem.6b00472. View Source
- [3] Bolli, M.; et al. Pyrazole Oxadiazole Derivatives as S1P1 Agonists. US Patent 8,802,663 B2, issued August 12, 2014. Compounds with cyclopropylmethyl-related substituents display low nanomolar EC50 in cAMP assays. View Source
